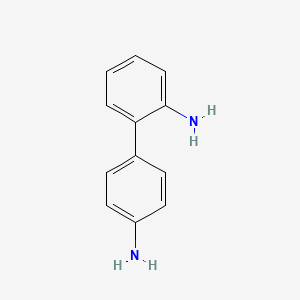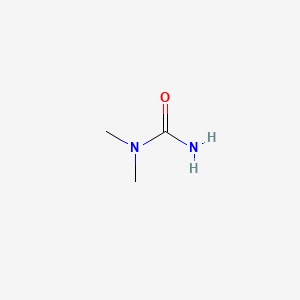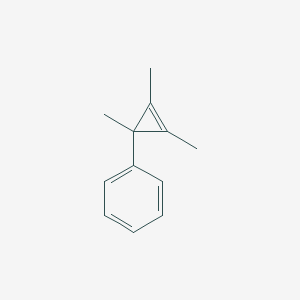
(1,2,3-Trimethyl-2-cyclopropen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3-trimethyl-2-cyclopropen-1-yl)benzene is a member of the class of benzenes that is benzene substituted by a 1,2,3-trimethyl-2-cyclopropen-1-yl group. It has a role as a metabolite. It is a member of cyclopropanes and a member of benzenes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Cyclopropenes : A study by Han and Kass (1999) explored the synthesis of 3-aryl-3-trimethylsilylcyclopropenes by a four-step reaction sequence. These cyclopropenes are important intermediates in organic synthesis (Han & Kass, 1999).
Photorearrangement of Vinylidenecyclopropanes : Mizuno et al. (2001) investigated the photorearrangement of 1-diarylvinylidene-2,2,3,3-tetramethylcyclopropanes, leading to rearranged products. This process has implications for organic synthesis and photochemistry (Mizuno et al., 2001).
Metallation and Complex Formation
Platinum(0) Complexes of Cyclopropenes : Research by Visser, Schipperijn, and Lukas (1973) demonstrated the coordination of various cyclopropenes, including trimethyl derivatives, to platinum. This study contributes to the field of organometallic chemistry (Visser, Schipperijn, & Lukas, 1973).
Self-Assembly of Trinuclear Palladium(II) Complexes : Carina, Williams, and Bernardinelli (2001) studied the cyclometalation of ligands with palladium, leading to trimeric complexes. This has implications for materials science and coordination chemistry (Carina, Williams, & Bernardinelli, 2001).
Polymerization and Material Science
Polymerization of Cyclic Monomers : Moszner et al. (1999) explored the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes. This is significant in the development of new polymeric materials (Moszner et al., 1999).
Tridentate Cyclometalated Ruthenium(II) Complexes : The study by Yang et al. (2011) on the synthesis of cyclometalated RuII complexes from tridentate ligands has implications for the development of new organometallic catalysts (Yang et al., 2011).
Propiedades
Nombre del producto |
(1,2,3-Trimethyl-2-cyclopropen-1-yl)benzene |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1,2,3-trimethylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-9-10(2)12(9,3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
OHNHLTBFDBOYSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



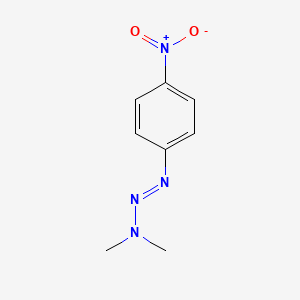
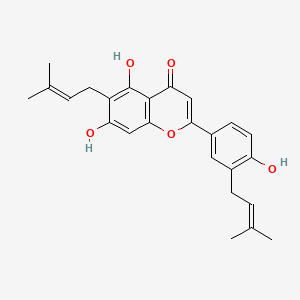
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
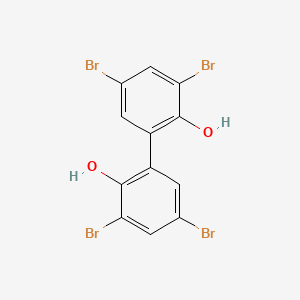
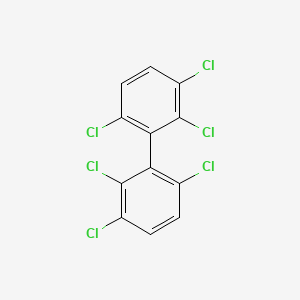
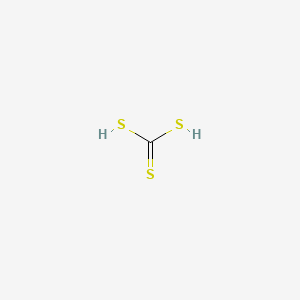
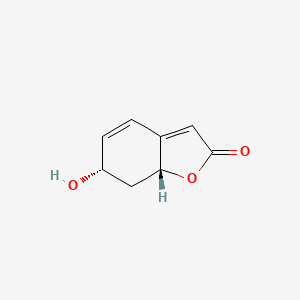
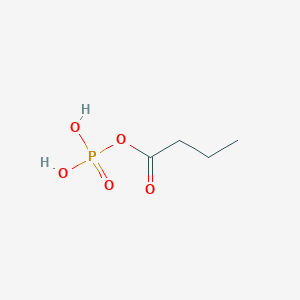
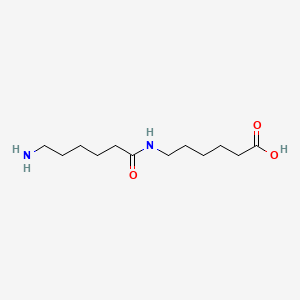
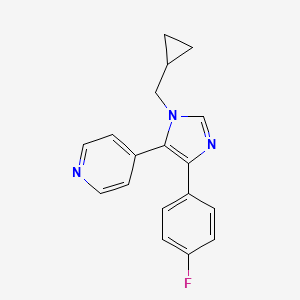
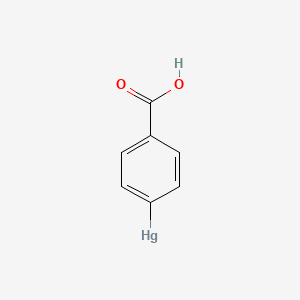
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)
